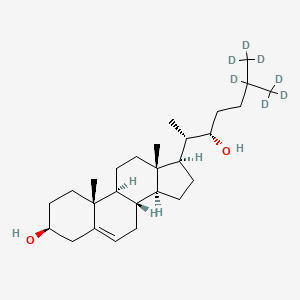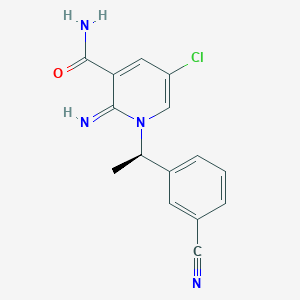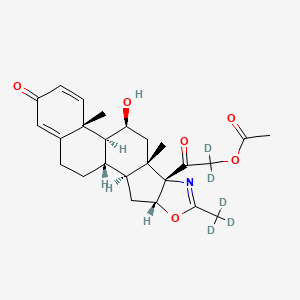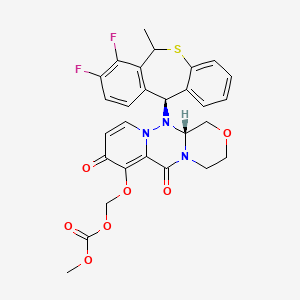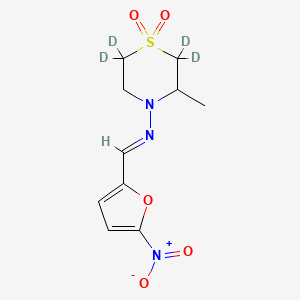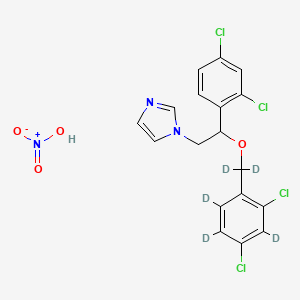
NF-|EB-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NF-|EB-IN-3 is a chemical compound known for its role as an inhibitor in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions: NF-|EB-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
科学研究应用
NF-|EB-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用机制
NF-|EB-IN-3 exerts its effects by inhibiting the NF-κB signaling pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response and inflammation. This compound binds to specific molecular targets within the pathway, preventing the activation of NF-κB and thereby reducing inflammation and cell proliferation.
相似化合物的比较
BAY 11-7082: Another NF-κB inhibitor with similar anti-inflammatory properties.
Parthenolide: A natural product that inhibits NF-κB and has potential therapeutic applications.
Curcumin: A compound found in turmeric that also inhibits NF-κB and is studied for its anti-inflammatory and anticancer properties.
Uniqueness of NF-|EB-IN-3: this compound is unique due to its specific molecular structure and high potency as an NF-κB inhibitor. Its ability to selectively target the NF-κB pathway makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C24H18ClF3N2O2 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC 名称 |
1-(3-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-2-carboxamide |
InChI |
InChI=1S/C24H18ClF3N2O2/c25-17-8-5-7-16(14-17)23(32)30-20-11-4-1-6-15(20)12-13-21(30)22(31)29-19-10-3-2-9-18(19)24(26,27)28/h1-11,14,21H,12-13H2,(H,29,31) |
InChI 键 |
AQAHZVKARZMSBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1C(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


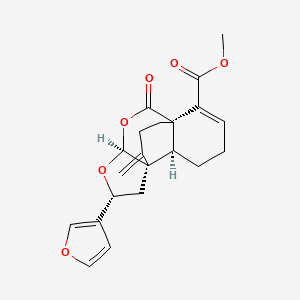

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
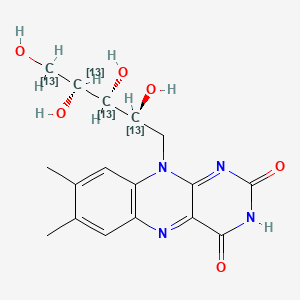

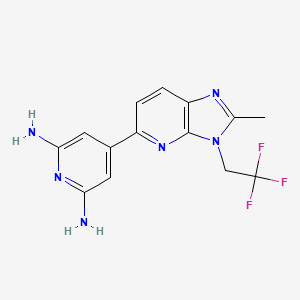
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
